molecular formula C7H6Cl2S B1200717 3,5-Dichlorothioanisole CAS No. 68121-46-0

3,5-Dichlorothioanisole

Cat. No. B1200717
CAS RN: 68121-46-0
M. Wt: 193.09 g/mol
InChI Key: PSSCMQMQOXVMFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-Dichlorothioanisole often involves multi-component reactions that result in the formation of structurally interesting and pharmacologically significant compounds. For example, a pseudo-five-component reaction involving 3-formylchromones and other reagents has been utilized to synthesize chromone-containing tripeptides, showcasing the complexity and efficiency of modern synthetic methods (Teimouri et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-Dichlorothioanisole, such as 3,5-difluoroanisole, has been extensively studied. These studies include gas-phase electron diffraction and quantum chemical calculations, revealing that such molecules have a planar heavy atom skeleton and exhibit specific conformations based on their substituents, providing insights into the structural dynamics of these chemical entities (Dorofeeva et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 3,5-Dichlorothioanisole derivatives are diverse, reflecting the compound's reactive nature. For example, the anion-anion assembly of pyrrole derivatives demonstrates the potential for forming supramolecular polymers, indicating the versatility of such compounds in creating complex structures (Gale et al., 2002).

Physical Properties Analysis

The physical properties of 3,5-Dichlorothioanisole and its derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. Although specific data for 3,5-Dichlorothioanisole was not directly available, closely related compounds have been studied, revealing detailed thermodynamic properties and molecular interactions that influence their physical behavior.

Chemical Properties Analysis

The chemical properties of 3,5-Dichlorothioanisole, including reactivity, stability, and interactions with other molecules, are essential for understanding its potential applications. Studies on similar compounds, such as the photoinduced OCH3 substitution in dinitroanisoles, provide a glimpse into the complex chemical behavior and reactivity patterns of these molecules, suggesting mechanisms and conditions under which 3,5-Dichlorothioanisole might react (Varma et al., 1982).

Scientific Research Applications

  • Exposure Assessment and Health Effects : Dichloroanilines (DCAs), including 3,4- and 3,5-Dichloroanilines, are markers of non-persistent pesticides like linuron, diuron, vinclozolin, and iprodione. They are mainly found in diet and can have adverse health effects, including endocrine disruption. Biological monitoring is crucial for assessing exposure both in occupationally exposed individuals and the general population. A gas chromatography/mass spectrometry method has been developed to determine DCAs in urine, useful for exposure assessment (Turci et al., 2006).

  • Nephrotoxic Effects of Haloanilines : Haloanilines, including 3,5-dihaloanilines, are used in manufacturing pesticides, dyes, and drugs. A study on the in vitro nephrotoxic effects of these compounds showed that 3,5-dihaloanilines are generally more potent nephrotoxicants than their 4-haloaniline counterparts. Among them, 3,5-dibromoaniline was identified as the most potent nephrotoxicant, suggesting the nephrotoxic potential of similar compounds (Hong et al., 2000).

  • Occupational Exposure to Pesticides : A study focused on the health outcomes of employees exposed to vinclozolin, a fungicide, which is related to dichloroaniline compounds. The study found that even though the employees were exposed to vinclozolin at concentrations exceeding the acceptable daily intake, no adverse health effects were observed. This study suggests the relative safety of such compounds at certain exposure levels (Zober et al., 1995).

  • Chemical Interactions and Toxicity Estimation : In the context of chemical mixtures, a study explored how interactions between chemicals like haloanilines (which include dichloroanilines) affect their overall toxicity. This research is vital for understanding the joint toxicity of chemical mixtures containing compounds like 3,5-Dichlorothioanisole (Mumtaz et al., 1998).

Safety And Hazards

3,5-Dichlorothioanisole may cause skin and eye irritation . It’s recommended to avoid breathing its vapour or mist, and to wear suitable protective equipment when handling it .

properties

IUPAC Name

1,3-dichloro-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSCMQMQOXVMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218310
Record name 3,5-Dichlorophenyl methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorothioanisole

CAS RN

68121-46-0
Record name 3,5-Dichlorophenyl methyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichlorophenyl methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro thioanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 4-necked, 1-liter flask equipped with a stirrer, a thermometer and a condenser tube was charged with 181.5 g (1.00 mole) of 1,3,5-trichlorobenzene and 67.9 g (0.10 mole) of an aqueous solution of 50 wt % tetra-n-butylphosphonium bromide. 233.6 g (1.00 mole) of an aqueous solution of 30 wt % sodium thiomethoxide was added dropwise at 80° C. over a period of 6 hours. After addition, the mixture was reacted at the same temperature for 10 hours. After completion of reaction, 191.9 g of a crude 1-methylthio-3,5-dichlorobenzene was obtained by separation procedure.
Quantity
181.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
67.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
233.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Mizutani - Bulletin of Environmental Contamination and …, 1978 - Springer
In an earlier paper (MIO et al. 1976) dealing with the metabolic fate of 2, 5, 2', 5'-tetrachlorobiphenyl (TCB), a major component of commercial polychlorobiphenyls (PCB's), it was shown …
Number of citations: 20 link.springer.com
T Schaefer, JD Baleja - Canadian journal of chemistry, 1986 - cdnsciencepub.com
Conformations about the C sp 2 —S bond in thioanisole and eight of its derivatives in solution are investigated by means of long-range spin–spin coupling constants over six bonds …
Number of citations: 36 cdnsciencepub.com
T Schaefer, R Sebastian, SR Salman… - Canadian journal of …, 1991 - cdnsciencepub.com
The proximate coupling constants, 5 J, between ortho and methyl protons in thioanisole and 18 of its derivatives are discussed as conformational indicators. On the assumption that 5 J …
Number of citations: 11 cdnsciencepub.com
T Schaefer, GH Penner - Canadian journal of chemistry, 1988 - cdnsciencepub.com
The 13 C nuclear magnetic resonance chemical shifts and the long-range 13 C, 13 C spin–spin coupling constants are reported for 23 thioanisole derivatives enriched in 13 C at the …
Number of citations: 23 cdnsciencepub.com
JD Baleja - 1984 - mspace.lib.umanitoba.ca
The carbon, fluorine, and proton nuclear magnetic resonance spectra of thioanisole and some nineteen thioanisole derivatives have been analysed in order to investigate the …
Number of citations: 5 mspace.lib.umanitoba.ca
JE Bakke - Intermediary xenobiotic metabolism in animals. Taylor …, 1989
Number of citations: 12
T Schaefer, GH Penner - Canadian journal of chemistry, 1988 - cdnsciencepub.com
On a déterminé les déplacements chimiques du 13 C ainsi que les constantes n J( 13 C, 13 C) pour l'anisole ainsi que 16 de ses dérivés, tous enrichis en 13 C dans le groupement …
Number of citations: 30 cdnsciencepub.com

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